(Thiophen-2-yl)propanedioic acid

Description

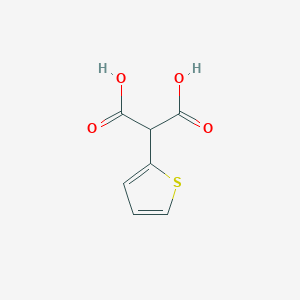

Structure

2D Structure

3D Structure

Properties

CAS No. |

50530-49-9 |

|---|---|

Molecular Formula |

C7H6O4S |

Molecular Weight |

186.19 g/mol |

IUPAC Name |

2-thiophen-2-ylpropanedioic acid |

InChI |

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-2-1-3-12-4/h1-3,5H,(H,8,9)(H,10,11) |

InChI Key |

OIJPSMYQMUNKSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Thiophen 2 Yl Propanedioic Acid

Decarboxylation Reactions of the Propanedioic Acid Moiety.

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a characteristic reaction of malonic acids and their derivatives. This transformation can be initiated through thermal, photochemical, or enzymatic pathways.

Thermal and Photochemical Decarboxylation Pathways.

The thermal decarboxylation of malonic acids, including (Thiophen-2-yl)propanedioic acid, typically proceeds through a cyclic six-membered transition state. This process involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, leading to the concerted cleavage of a carbon-carbon bond and the formation of an enol intermediate. This enol subsequently tautomerizes to the more stable final product, 2-(thiophen-2-yl)acetic acid.

Recent advancements in organic synthesis have introduced photochemical methods for decarboxylation under milder conditions. Organic photoredox catalysis, for instance, can facilitate the hydrodecarboxylation of malonic acid derivatives. This process involves a Fukuzumi acridinium photooxidant and a redox-active cocatalyst. The reaction is initiated by the single-electron oxidation of the carboxylate, which leads to the formation of a radical intermediate that rapidly loses CO2.

| Pathway | Mechanism Highlights | Conditions |

| Thermal | Involves a cyclic, concerted transition state leading to an enol intermediate. | High temperatures |

| Photochemical | Proceeds via photoredox catalysis, involving single-electron transfer and radical intermediates. | Visible light, photocatalyst |

Enzymatic Decarboxylation Mechanisms (e.g., AMDase Catalysis).

Enzymatic decarboxylation offers a highly selective and efficient route for the conversion of arylmalonic acids. Arylmalonate decarboxylase (AMDase), a cofactor-independent enzyme, is particularly effective in catalyzing the stereoselective decarboxylation of a wide array of arylmalonic acids to produce optically pure α-arylpropionic acids. researchgate.netwikipedia.org While the native substrate of AMDase is unknown, its broad substrate tolerance makes it a powerful biocatalyst for various arylmalonic acids, including those with heterocyclic rings like thiophene (B33073). researchgate.netmasterorganicchemistry.com

The catalytic mechanism of wild-type AMDase involves a hydrophobic pocket in the active site that accommodates the aryl group (the thiophene ring in this case) and one of the two carboxyl groups. youtube.com This positioning destabilizes the pro-(R)-carboxylate, facilitating its removal as CO2. youtube.com The resulting enolate intermediate is then protonated enantioselectively by a key cysteine residue (Cys188) from one face, leading to the formation of the (R)-enantiomer of the corresponding mono-acid. youtube.com Enzyme engineering has also produced (S)-selective variants by altering key amino acid residues in the active site. nih.gov

Radical Intermediates in Decarboxylative Processes.

Many modern decarboxylation methods, particularly those that are not purely thermal, proceed through radical intermediates. In photoredox-catalyzed reactions, the single-electron oxidation of the carboxylate anion generates an acyloxy radical. researchgate.net This species is highly unstable and undergoes rapid fragmentation, expelling a molecule of carbon dioxide to form a carbon-centered radical at the α-position. researchgate.net

This carbon-centered radical can then be trapped or further transformed to yield the final product. For instance, in hydrodecarboxylation reactions, the radical abstracts a hydrogen atom from a donor molecule to form the final alkane product. chemspider.com Electrochemical methods, such as the Kolbe electrolysis, also involve the formation of acyloxy radicals at an electrode surface, which then decarboxylate to produce carbon-centered radicals that can dimerize or undergo other reactions. researchgate.net

Reactions Involving the Carboxyl Groups of this compound.

The two carboxyl groups of this compound are the primary sites for reactions such as esterification, amidation, and anhydride formation.

Esterification and Amidation Reactions.

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst (Fischer esterification) to form the corresponding mono- or diesters. The synthesis of diethyl 2-(thiophen-2-yl)propanedioate is a key step in the malonic ester synthesis route to prepare thiophene-substituted carboxylic acids. This reaction typically involves treating the malonic acid with ethanol (B145695) and a catalytic amount of a strong acid like sulfuric acid.

Amidation can be achieved by reacting the dicarboxylic acid with amines. This transformation often requires the activation of the carboxyl groups to enhance their electrophilicity. Common methods include conversion to an acyl chloride or the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), which facilitate the formation of an amide bond by promoting the dehydration of the carboxylic acid and the amine.

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diethyl (Thiophen-2-yl)propanedioate |

| Amidation | Amine, Coupling Agent (e.g., DCC) | (Thiophen-2-yl)propanediamide |

Formation of Anhydrides and Other Acid Derivatives.

Like other 1,3-dicarboxylic acids, this compound can form a cyclic anhydride upon heating or treatment with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. The resulting five-membered ring, a substituted malonic anhydride, is a reactive species that can be used as an intermediate in further syntheses.

Other acid derivatives can also be prepared. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts both carboxyl groups into highly reactive acyl chlorides. These acyl chlorides are versatile intermediates that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Electrophilic and Nucleophilic Reactions of the Thiophene Ring

The reactivity of the thiophene ring in this compound is characteristic of an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the propanedioic acid group, an electron-withdrawing substituent, at the 2-position influences the regioselectivity and rate of these reactions.

The thiophene nucleus is known to undergo electrophilic substitution reactions more readily than benzene. chemenu.com In derivatives of thiophene, the position of substitution is directed by the existing substituents. For this compound, the substituent at the 2-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position. Common electrophilic substitution reactions for thiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While specific studies on this compound are not extensively detailed in the provided literature, the general reactivity patterns of 2-substituted thiophenes with electron-withdrawing groups suggest that forcing conditions would be necessary for such substitutions.

Nucleophilic aromatic substitution on the thiophene ring is less common and typically requires the presence of strongly electron-withdrawing groups and a good leaving group. uoanbar.edu.iq For this compound itself, direct nucleophilic substitution on the thiophene ring is unlikely. However, derivatives with appropriate leaving groups at the 3- or 5-positions could potentially undergo nucleophilic substitution. researchgate.net

| Reaction Type | Reactivity Compared to Benzene | Favored Position of Attack on Unsubstituted Thiophene | Influence of Electron-Withdrawing Group at C2 |

|---|---|---|---|

| Electrophilic Aromatic Substitution | More reactive chemenu.comnih.gov | C2 (α-position) chemenu.com | Deactivates the ring, directs to C5 |

| Nucleophilic Aromatic Substitution | More reactive than corresponding benzene compounds uoanbar.edu.iq | Requires activation by electron-withdrawing groups and a leaving group | The propanedioic acid group would activate the ring towards nucleophilic attack if a leaving group were present at an adjacent position. |

The bifunctional nature of this compound, possessing both a thiophene ring and a malonic acid moiety, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. The malonate portion is a versatile precursor for the formation of six-membered rings through cyclocondensation with 1,3-dinucleophiles. nih.gov For instance, diethyl malonate and its derivatives are classical reagents in the synthesis of barbituric acids via reaction with urea. nih.gov

While specific cyclization of this compound is not detailed, analogous reactions suggest potential pathways. For example, intramolecular Friedel-Crafts acylation could lead to the formation of a thieno[b]cyclohexanone derivative, provided one of the carboxylic acid groups of the malonate is converted to a more reactive species like an acid chloride. Furthermore, various metal-catalyzed or base-promoted heterocyclization reactions of functionalized alkynes containing a sulfur nucleophile are established methods for synthesizing thiophene rings themselves. nih.gov In the context of the pre-formed thiophene in this compound, cyclization would involve the malonate moiety reacting with another part of a larger molecule or intramolecularly under specific conditions.

Organometallic and Transition Metal-Catalyzed Transformations for this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of thiophene derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds with halo-substituted thiophenes. While this compound itself is not a substrate for these reactions, its halogenated derivatives would be. For example, a bromo-substituted derivative of this compound could be coupled with a variety of organometallic reagents to introduce new substituents onto the thiophene ring.

More recently, direct C-H activation and functionalization of thiophenes catalyzed by transition metals like palladium, rhodium, and copper has emerged as a highly efficient strategy. researchgate.net These methods could potentially be applied to this compound to introduce aryl, alkyl, or other functional groups at the C5 position of the thiophene ring, avoiding the need for pre-functionalization with a halogen.

A significant reaction involving the thiophene nucleus and a malonate-derived species is the formation and subsequent rearrangement of thiophenium-ylides. researchgate.netresearchgate.net The reaction of a thiophene with a diazo malonate, such as di-tert-butyl diazomalonate, in the presence of a rhodium(II) catalyst generates a rhodium carbene intermediate. researchgate.netnih.gov This carbene is then attacked by the sulfur atom of the thiophene ring to form a sulfur-carbon ylide, specifically a thiophenium-ylide. researchgate.net

These thiophenium-ylides are often unstable and can undergo a variety of rearrangements. semanticscholar.org One notable rearrangement is a researchgate.netcuni.cz-sigmatropic shift, which can lead to ring expansion products. For instance, the reaction of certain cyclopenta[b]thiophenes with di-tert-butyl diazomalonate catalyzed by rhodium acetate resulted in the formation of S-C ylides that underwent rearrangement to form a thialene, a thiopyran derivative, albeit in low yields. researchgate.net This demonstrates a pathway where the thiophene ring is expanded to a six-membered ring, driven by the reactivity of the ylide formed from the malonate-derived carbene.

| Thiophene Substrate | Diazo Compound | Catalyst | Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|---|

| Cyclopenta[b]thiophenes | Di-tert-butyl diazomalonate | Rhodium(II) acetate | Thiophenium-ylide | Thialene (rearrangement product) | researchgate.net |

Synthesis and Exploration of Thiophen 2 Yl Propanedioic Acid Derivatives

Structural Diversification through Functionalization of the Propanedioic Acid Chain

The propanedioic acid (malonic acid) portion of (thiophen-2-yl)propanedioic acid offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. The carboxylic acid groups are key to this functionalization, allowing for reactions such as esterification and amidation.

Esterification of the carboxylic acid groups can be performed to enhance properties like membrane permeability, which is a crucial factor in the design of prodrugs. vulcanchem.com For instance, the reaction with alcohols under acidic conditions yields the corresponding diesters.

Furthermore, the central carbon atom of the propanedioic acid chain is activated by the two adjacent carbonyl groups, making it susceptible to various substitution reactions. This reactivity allows for the introduction of additional functional groups, further diversifying the molecular scaffold.

The propanedioic acid chain can also undergo decarboxylation, typically upon heating, to yield 3-(thiophen-2-yl)propanoic acid. This reaction is a common strategy to introduce a thiophen-2-yl-ethyl moiety into a larger molecule.

Additionally, the carboxylic acid groups can be reduced to alcohols. This transformation can be achieved using reducing agents like lithium aluminum hydride, converting the dicarboxylic acid into a diol. This opens up another avenue for creating derivatives with different functionalities and potential applications.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amidation | Amine, Coupling Agent | Diamide |

| Decarboxylation | Heat | 3-(Thiophen-2-yl)propanoic acid |

| Reduction | LiAlH4 | Diol |

Modifications and Derivatization of the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle that can undergo various modifications, leading to a wide array of derivatives with distinct properties.

The sulfur atom within the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peracids. vulcanchem.com This modification increases the polarity and hydrogen-bonding capacity of the molecule. vulcanchem.com Conversely, the thiophene ring can be reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) to yield a tetrahydrothiophene (B86538) derivative, which diminishes its aromatic character and alters its solubility. vulcanchem.com

The thiophene ring is also susceptible to electrophilic substitution reactions. nih.gov However, the presence of the electron-withdrawing propanedioic acid group deactivates the ring, making these reactions less favorable compared to unsubstituted thiophene. Despite this, reactions such as halogenation can be achieved under specific conditions. For example, bromination can introduce bromine atoms onto the thiophene ring, creating intermediates for further functionalization. nih.gov

This compound and its derivatives can serve as precursors for the synthesis of more complex heterocyclic systems where the thiophene ring is fused to another ring. These fused systems are of significant interest due to their potential applications in materials science and medicinal chemistry.

One common strategy involves intramolecular cyclization reactions. For instance, derivatives of this compound with appropriate functional groups on the side chain can be induced to cyclize onto the thiophene ring, forming bicyclic structures. The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for controlling the regioselectivity and yield of the desired fused product.

Examples of thiophene-fused heterocycles include thieno[b]thiophenes and benzothiophenes. acs.orgrroij.com The synthesis of these structures often involves multi-step sequences starting from functionalized thiophenes.

The versatile nature of this compound allows for its incorporation into hybrid molecules containing other heterocyclic rings, such as triazoles and coumarins. These hybrid molecules are designed to combine the chemical and biological properties of each constituent ring system.

For example, the carboxylic acid functionalities of this compound can be converted into other reactive groups, such as azides or alkynes. These can then participate in click chemistry reactions, like the copper-catalyzed azide-alkyne cycloaddition, to link the thiophene moiety to a triazole ring. This approach has been utilized to synthesize compounds like 3-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]piperidine-2,6-dione. google.com

Similarly, coumarin-thiophene hybrids can be synthesized. These syntheses often involve condensation reactions where a derivative of this compound reacts with a substituted phenol (B47542) to form the coumarin (B35378) core. The resulting hybrid molecules possess a unique combination of structural features that may lead to interesting photophysical or biological properties.

Role as a Precursor in Complex Organic Synthesis

This compound is a valuable precursor in the multi-step synthesis of complex organic molecules, including pharmaceuticals and functional materials. vulcanchem.comnih.gov Its bifunctional nature, with both the reactive dicarboxylic acid chain and the modifiable thiophene ring, allows for its strategic incorporation into larger, more intricate structures. vulcanchem.com

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds, including analogues of duloxetine (B1670986) and riluzole (B1680632).

Duloxetine Analogues: Duloxetine is an antidepressant drug. researchgate.net The synthesis of duloxetine and its analogues often involves intermediates derived from thiophene-containing precursors. researchgate.netpsu.edu For example, 3-chloro-1-(2-thienyl)-1-propanone, which can be conceptually linked back to this compound through functional group transformations, is a common starting material. psu.edu The synthesis of the key intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol highlights the importance of thiophene-based building blocks in accessing the final drug structure. nih.govu-tokyo.ac.jp

Riluzole Analogues: Riluzole is a drug used to treat amyotrophic lateral sclerosis. nih.gov The synthesis of riluzole analogues, which are explored for their potential as sodium channel blockers, often involves the modification of a benzothiazole (B30560) scaffold. nih.govnih.gov While not a direct precursor, the synthetic strategies for thiophene-containing compounds can be adapted to create novel structures that are then evaluated for riluzole-like activity. The synthesis of 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole, an analogue of riluzole, demonstrates the modular approach to building these complex molecules. nih.gov

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The resulting polymers incorporate the thiophene unit into their backbone, which can impart desirable electronic and optical properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of (Thiophen-2-yl)propanedioic acid in solution.

Elucidation of Regiochemistry and Stereochemistry (e.g., 1H, 13C, 2D NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, along with two-dimensional (2D) NMR techniques, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the thiophene (B33073) ring and the propanedioic acid moiety. In a D₂O solvent, a triplet observed at approximately 3.14 ppm corresponds to the two protons of the methylene (B1212753) group (CH₂), with a coupling constant (J) of 7.5 Hz. The protons on the thiophene ring appear as a multiplet in the range of 6.80–7.10 ppm. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For the parent thiophene ring, the carbons typically resonate around 125-127 ppm. chemicalbook.com In substituted thiophenes, such as 2-thiopheneacetic acid, the chemical shifts are influenced by the substituent. For instance, the carboxyl carbon of the acid group will appear significantly downfield. In 2-methylpropanoic acid, a structurally related compound, the carboxyl carbon appears at a distinct chemical shift, and the methyl carbons are equivalent due to molecular symmetry. docbrown.info

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between the methylene protons and the methine proton of the propanedioic acid, as well as between the adjacent protons on the thiophene ring. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H connectivity.

Advanced Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are crucial for identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals key vibrational modes. A strong absorption peak is observed around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the carboxylic acid groups. A broad absorption band centered around 3100 cm⁻¹ is indicative of the O-H stretching vibration, also from the carboxylic acid moieties. The spectrum of the related 2-thiophene carboxylic acid shows C-C stretching vibrations in the thiophene ring between 1352 cm⁻¹ and 1528 cm⁻¹. iosrjournals.org C-H in-plane and out-of-plane bending vibrations for the thiophene ring are also expected in their characteristic regions. iosrjournals.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For 2-thiophene carboxylic acid, C-C stretching vibrations are observed in the Raman spectrum at 1354 cm⁻¹, 1413 cm⁻¹, and 1530 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring is identified around 637 cm⁻¹. iosrjournals.org Similar vibrations are expected for this compound, which can aid in a more complete vibrational analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₈H₈O₄S), the calculated molecular weight is 200.21 g/mol . HRMS analysis would provide a highly accurate mass measurement, consistent with this molecular formula, thereby distinguishing it from other compounds with the same nominal mass. This technique is a powerful tool for verifying the identity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

A thorough search of chemical and crystallographic databases reveals a lack of published single crystal X-ray diffraction data for this compound. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and detailed intramolecular bond lengths and angles are not available.

While studies on other thiophene derivatives have utilized single crystal X-ray diffraction to elucidate their molecular structures, this specific analysis has not been reported for this compound. Such an analysis would provide definitive proof of its three-dimensional structure and insights into its solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Spectroelectrochemical Methods for Redox Characterization

Similarly, there is no specific information in the reviewed literature regarding the application of spectroelectrochemical methods to characterize the redox properties of this compound. This type of analysis combines spectroscopic and electrochemical techniques to study the changes in a molecule's absorption spectrum as it undergoes oxidation or reduction.

For thiophene-containing compounds, spectroelectrochemistry can provide valuable information about the stability and electronic properties of the resulting radical cations or anions. However, for this compound, data on its oxidation or reduction potentials and the spectroscopic characteristics of its redox species have not been documented.

Table 2: Redox Properties of this compound

| Parameter | Value |

|---|---|

| Oxidation Potential (V) | Data not available |

| Reduction Potential (V) | Data not available |

Computational Chemistry and Theoretical Investigations of Thiophen 2 Yl Propanedioic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict the properties of thiophene (B33073) derivatives. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For (Thiophen-2-yl)propanedioic acid, this involves identifying the global minimum on its potential energy surface.

Conformational analysis is critical for this molecule due to the rotational freedom around the single bond connecting the thiophene ring to the propanedioic acid group, as well as the rotation of the two carboxylic acid (-COOH) groups. Different spatial orientations of these groups result in various conformers with distinct energy levels. Theoretical calculations systematically explore these possibilities to identify the most stable conformer, which is essential for the accurate prediction of all other molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

DFT Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, making it one of the most widely used functionals for general chemical applications. Its effectiveness in predicting the geometric and electronic properties of various molecular systems has been extensively validated. nih.govresearchgate.net

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP) : This is a long-range corrected hybrid functional. It is specifically designed to improve the prediction of properties that depend on long-range interactions, such as charge transfer excitations and electronic spectra, where traditional functionals like B3LYP may be less accurate. nih.govuts.edu.auchemrxiv.orgresearchgate.net Studies on similar compounds suggest that CAM-B3LYP often provides more accurate results for excitation energies. nih.govchemrxiv.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of a molecule containing heteroatoms and acidic protons like this compound.

Table 1: Comparison of Common DFT Functionals

| Functional | Type | Key Features & Performance |

|---|---|---|

| B3LYP | Hybrid | Good for ground-state geometries and general properties. Widely used and benchmarked. nih.govresearchgate.net |

| CAM-B3LYP | Range-Separated Hybrid | Improves upon B3LYP for long-range interactions, charge transfer states, and electronic excitation energies. uts.edu.auchemrxiv.orgresearchgate.net |

Analysis of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.com For this compound, the HOMO is expected to be predominantly located on the electron-rich thiophene ring.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. nih.gov

Theoretical calculations for thiophene derivatives often show that substitutions on the ring can tune the HOMO-LUMO gap. nih.gov

Table 2: Representative FMO Data for Thiophene Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Thieno[2,3-d]pyrimidines | -6.1 to -5.8 | -2.4 to -2.0 | 3.15 to 3.83 nih.gov |

Note: The values presented are representative for a class of related thiophene derivatives and serve to illustrate the typical range of FMO energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It investigates charge transfer events and delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis orbitals. nih.gov

For this compound, NBO analysis can quantify:

Hyperconjugative interactions : This includes the delocalization of electron density, for instance, from the lone pairs of the thiophene's sulfur atom or the carboxylic oxygen atoms into adjacent anti-bonding orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich or electron-poor. researchgate.net

Negative Potential (Red/Yellow) : These regions are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atoms of the carboxylic acid groups and potentially the sulfur atom of the thiophene ring, due to their high electronegativity and lone pairs of electrons. researchgate.net

Positive Potential (Blue) : These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen atoms of the two carboxylic acid groups, highlighting their propensity to be donated as protons. researchgate.net

The MEP map provides a clear and intuitive guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses.

Prediction and Correlation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its vibrational, magnetic, and electronic properties.

Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Density Functional Theory (DFT) calculations are widely employed to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for a detailed assignment of the observed vibrational bands. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable vibrational wavenumbers for thiophene derivatives. iosrjournals.orgnih.gov

The vibrational modes of this compound can be understood by considering the characteristic vibrations of its constituent parts: the thiophene ring and the propanedioic acid moiety. For the thiophene ring, the C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹. iosrjournals.org The aromatic C-C stretching vibrations typically appear in the 1600-1350 cm⁻¹ region. iosrjournals.org The C-S stretching modes are generally found at lower wavenumbers, between 710 and 608 cm⁻¹. iosrjournals.org

The propanedioic acid group is characterized by the vibrations of the carboxylic acid functionalities. The O-H stretching vibrations are expected to appear as a broad band in the high-frequency region of the spectrum. The carbonyl (C=O) stretching vibration is a strong and characteristic band, typically observed around 1700 cm⁻¹.

A Potential Energy Distribution (PED) analysis, often performed using software like VEDA, is crucial for a precise assignment of the vibrational modes. nih.gov PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a detailed understanding of the coupling between different vibrational motions within the molecule. For complex molecules like this compound, many vibrational modes will be mixtures of several types of motion.

Table 1: Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound (Representative Data)

| Calculated Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (PED) (%) |

| ~3100 | ν(C-H) | C-H stretching (thiophene) (95) |

| ~1720 | ν(C=O) | C=O stretching (carboxylic acid) (85) |

| ~1530 | ν(C=C) | C=C stretching (thiophene ring) (70) + C-C stretching (20) |

| ~1420 | δ(CH₂) | CH₂ scissoring (50) + C-C stretching (30) |

| ~1350 | ν(C-C) | C-C stretching (thiophene ring) (65) + C-H in-plane bending (25) |

| ~1250 | ν(C-O) + δ(O-H) | C-O stretching (45) + O-H in-plane bending (40) |

| ~850 | γ(C-H) | C-H out-of-plane bending (thiophene) (80) |

| ~650 | ν(C-S) | C-S stretching (thiophene ring) (75) |

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool for structure elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which the chemical shifts are derived. acs.org

For this compound, predicting the ¹H and ¹³C NMR spectra would involve calculating the chemical shifts for each unique hydrogen and carbon atom. The chemical shifts of the thiophene ring protons are expected in the aromatic region (typically δ 6.5-8.0 ppm), with their exact values influenced by the substitution pattern. The protons of the methylene (B1212753) (CH₂) and methine (CH) groups in the propanedioic acid chain will have characteristic shifts, influenced by the electronegativity of the adjacent carboxylic acid groups and the thiophene ring.

The ¹³C chemical shifts for the thiophene ring carbons are expected in the downfield region characteristic of aromatic carbons (typically δ 120-140 ppm). The carbonyl carbons of the carboxylic acid groups will resonate at a significantly lower field (typically δ 170-180 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Representative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | ~7.0 | ~125.0 |

| Thiophene H4 | ~6.8 | ~126.0 |

| Thiophene H5 | ~7.2 | ~127.0 |

| CH₂ | ~3.2 | ~35.0 |

| CH | ~4.0 | ~50.0 |

| COOH | ~12.0 | ~175.0 |

| Thiophene C2 | - | ~140.0 |

| Thiophene C3 | - | ~125.0 |

| Thiophene C4 | - | ~126.0 |

| Thiophene C5 | - | ~127.0 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govacs.org The method calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the thiophene ring. The position and intensity of these absorptions will be influenced by the propanedioic acid substituent. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions by identifying the molecular orbitals involved. It is important to note that the accuracy of TD-DFT can be sensitive to the choice of functional, and for some thiophene-based compounds, standard functionals may yield qualitatively incorrect results. nih.govacs.org

The main electronic transitions in thiophene derivatives typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is often localized on the thiophene ring, while the LUMO may also be centered on the ring or involve the substituent, depending on its electronic nature.

Table 3: Predicted Electronic Transitions for this compound (Representative Data)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~260 | ~0.4 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~230 | ~0.2 | HOMO-1 → LUMO (π→π) |

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.

Transition State Analysis for Reaction Pathways

For this compound, a key reaction pathway amenable to computational study is its thermal decarboxylation. Malonic acid and its derivatives are known to undergo decarboxylation upon heating, typically proceeding through a cyclic transition state. researchgate.net Computational studies on the decarboxylation of malonic acid itself have shown that the reaction can proceed through different mechanistic pathways, with the energy barriers being influenced by solvent effects. researchgate.net

For this compound, a likely mechanism involves the formation of a six-membered transition state where a carboxyl proton is transferred to the carbonyl oxygen of the other carboxyl group, facilitating the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.

Transition state theory can be used in conjunction with the calculated geometries and energies of the reactant, transition state, and product to determine the activation energy and reaction rates. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected.

Theoretical Reactivity Descriptors

DFT provides a range of reactivity descriptors that can be used to predict the chemical behavior of a molecule. These descriptors are derived from the conceptual DFT framework and provide insights into the local and global reactivity. mdpi.com

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron to a higher energy orbital. For thiophene derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents on the thiophene ring. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net The red regions of the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the carbonyl oxygens and the sulfur atom of the thiophene ring, and positive potential around the acidic protons of the carboxyl groups.

Table 4: Calculated Reactivity Descriptors for this compound (Representative Data)

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate reactivity |

| Dipole Moment | ~ 2.5 D | Indicates a polar molecule |

Note: The values in this table are plausible estimates based on computational studies of similar thiophene carboxylic acids and are intended to be illustrative. nih.govmdpi.com

Investigation of Non-Linear Optical (NLO) Properties through DFT

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by potential applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems, are of great interest due to their potential for large NLO responses. researchgate.net Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and understanding the NLO properties of molecular systems, offering insights that can guide the synthesis of new materials. mdpi.com

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available research, the principles governing NLO responses in related thiophene derivatives have been a subject of theoretical investigation. Thiophene-containing compounds are notable for their unique electronic and optical characteristics, which stem from their aromaticity and the potential for high polarizability. researchgate.net

Theoretical studies on various thiophene derivatives, including those with carboxylic acid functionalities, have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.gov The carboxylic acid groups in this compound can act as electron-withdrawing moieties, which, in conjunction with the electron-rich thiophene ring, forms a donor-π-acceptor type structure conducive to NLO activity.

A pertinent example, although on a polymeric system, is the computational investigation of poly(2-thiophen-3-yl-malonic acid). nih.govacs.org This study utilized quantum mechanical calculations to determine the molecular conformation and electronic properties, which are fundamental to understanding NLO behavior. nih.govacs.org The research revealed that the arrangement of the inter-ring dihedral angles was dependent on the ionization state of the malonic acid groups, which in turn influences the electronic structure of the polymer. nih.govacs.org Such conformational and electronic changes would invariably impact the NLO response of the material.

DFT calculations are typically employed to determine key NLO-related parameters. These include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is a measure of the second-order NLO response and is of particular interest for applications such as second-harmonic generation.

The general approach in these computational studies involves:

Optimization of the molecular geometry of the compound in its ground state.

Calculation of the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the polarizability of the molecule.

Computation of the dipole moment, polarizability, and hyperpolarizabilities.

While specific data for this compound is not available, a representative table of NLO parameters typically calculated for thiophene derivatives using DFT is presented below to illustrate the nature of such investigations.

| Parameter | Symbol | Description | Typical Units (a.u.) |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | Debye |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | 10⁻²⁴ esu |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. | 10⁻³⁰ esu |

| Second Hyperpolarizability | γ | A measure of the third-order nonlinear optical response of a molecule. | 10⁻³⁶ esu |

Advanced Research Applications of Thiophen 2 Yl Propanedioic Acid and Its Derivatives

Application as Building Blocks in Pharmaceutical and Agro-Chemistry Research

The inherent functionalities of (thiophen-2-yl)propanedioic acid, namely the thiophene (B33073) ring and the two carboxylic acid groups, provide a scaffold that is readily amenable to chemical modification. This has made it a valuable starting material for the synthesis of a diverse array of bioactive molecules with potential applications in both human health and crop protection. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

In pharmaceutical research, derivatives of this compound are being investigated for a range of therapeutic targets. For instance, research has focused on developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. researchgate.netmdpi.com By modifying the core structure of (thiophen-2-yl)acetic acid, a related compound, researchers have successfully created potent and selective mPGES-1 inhibitors with potential as anti-inflammatory drugs and anticancer agents. mdpi.comgoogle.com

In the realm of agro-chemistry, the focus has been on developing novel fungicides. Thiophene-containing carboxamides have shown significant promise as succinate (B1194679) dehydrogenase (SDH) inhibitors. vulcanchem.comresearchgate.netnih.gov SDH is a crucial enzyme in the respiratory chain of many pathogenic fungi, and its inhibition can effectively control fungal growth. Research has demonstrated that certain thiophene/furan-1,3,4-oxadiazole carboxamides exhibit potent antifungal activity against a range of phytopathogenic fungi, with some derivatives showing efficacy superior to existing commercial fungicides. vulcanchem.comresearchgate.net

| Derivative Type | Target/Application | Key Research Findings | Reference |

| Thiophene-based mPGES-1 Inhibitors | Anti-inflammatory, Anticancer | Derivatives of 2-(thiophen-2-yl)acetic acid show selective inhibitory activity against mPGES-1 in the low micromolar range. | mdpi.comgoogle.com |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Fungicides (SDH Inhibitors) | Exhibit potent in vitro antifungal activity against various phytopathogenic fungi, with some compounds showing superior efficacy to the commercial fungicide boscalid. | vulcanchem.comresearchgate.net |

| Pyrazole-Thiophene Carboxamide Derivatives | Fungicides | Showed promising antifungal activities in research studies. | researchgate.net |

| N-(thiophen-2-yl) Nicotinamide Derivatives | Fungicides | A 10% EC formulation of a specific derivative displayed excellent efficacy against cucumber downy mildew, superior to commercial fungicides. | mdpi.com |

Design and Synthesis of Advanced Heterocyclic Scaffolds

This compound and its esters are key starting materials for the synthesis of a wide variety of advanced heterocyclic scaffolds. The presence of multiple reactive sites allows for diverse cyclization strategies, leading to the formation of fused ring systems with interesting biological properties. These scaffolds are often found at the core of many medicinally important compounds.

One prominent area of research is the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are known to exhibit a broad spectrum of biological activities, including antifungal and anticancer properties. nih.gov The synthesis of these compounds can be achieved through the cyclization of appropriately substituted 2-aminothiophene-3-carboxamide (B79593) derivatives, which can be derived from this compound precursors. nih.gov

Furthermore, the versatility of the thiophene ring and the propanedioic acid moiety allows for their incorporation into other important heterocyclic systems, such as pyridothiophenes and other fused thiophene derivatives. These complex heterocyclic structures are of great interest to medicinal chemists due to their potential to interact with a wide range of biological targets. The ability to readily synthesize these scaffolds from this compound derivatives significantly aids in the exploration of new chemical space for drug discovery.

| Heterocyclic Scaffold | Synthetic Precursor/Method | Potential Applications | Reference |

| Thieno[2,3-d]pyrimidines | Cyclization of 2-acylaminothiophene-3-carboxamide derivatives. | Antifungal, Antibacterial, Anticancer | nih.gov |

| Pyridothiophenes | Cyclization reactions involving thiophene precursors. | Varied biological activities | |

| Thiophene-based Fused Heterocycles | Condensation and cyclization reactions of functionalized thiophenes. | Pharmaceutical and agrochemical agents |

Contributions to Materials Science and Optoelectronics

The unique electronic properties of the thiophene ring, particularly its ability to participate in π-conjugation, have made this compound and its derivatives attractive building blocks for the creation of advanced materials with applications in optoelectronics and materials science.

Precursors for Organic Dyes and Photosensitizers (e.g., in Dye-Sensitized Solar Cells)

Derivatives of this compound are utilized in the design and synthesis of organic dyes for dye-sensitized solar cells (DSSCs). The thiophene unit often serves as a π-spacer or a donor component within the dye's molecular structure, facilitating intramolecular charge transfer upon light absorption – a critical process for efficient solar energy conversion. mdpi.commdpi.com The dicarboxylic acid functionality can act as an anchoring group to bind the dye to the surface of semiconductor materials like titanium dioxide (TiO2). nih.gov

| Dye Type/Structure | Application | Key Performance Metric | Reference |

| Thiophene-linked porphyrin derivatives | Dye-Sensitized Solar Cells | Power conversion efficiency (η) of 5.14% achieved. | |

| 2-Thiophen-2-yl-vinyl-conjugated ruthenium photosensitizer | Dye-Sensitized Solar Cells | Maximum power conversion efficiency of 2.6% with a high fill factor of 0.74. | researchgate.net |

| Dyes with dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid | Dye-Sensitized Solar Cells | Higher efficiency compared to dyes with more flexible terthiophene units. | nih.gov |

Monomers for Functional Polymers and Oligothiophenes

The dicarboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of functional polymers, such as polyesters and polyamides. The incorporation of the thiophene unit into the polymer backbone can impart desirable electronic and optical properties, leading to materials with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Moreover, derivatives of this compound can serve as starting materials for the synthesis of well-defined oligothiophenes. These shorter, conjugated molecules are often used as model compounds to study the structure-property relationships of their polymeric counterparts. The synthesis of functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which can be polymerized to form soluble and thermally stable conjugated polymers, has been reported. researchgate.net The properties of these polymers, including their charge carrier mobility, can be tuned by modifying the monomer structure. researchgate.net

| Polymer/Oligomer Type | Synthesis Method | Key Properties/Applications | Reference |

| Polyesters/Polyamides with thiophene units | Copolymerization of this compound with diols or diamines. | Conductive or photoluminescent properties. | |

| Polymers containing 2,5-di(thiophen-2-yl)-1-H-arylpyrrole | Modular synthesis from functionalized arylpyrroles. | High thermal stability and solubility; used in organic field-effect transistors. | researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives | Chemical and electrochemical polymerization of aldehyde-functionalized EDOT-thiophene trimers. | Functionalizable and adhesive semiconducting polymers. |

Ligands for Metal-Organic Frameworks (MOFs) Research (based on dicarboxylic acid nature)

The dicarboxylic acid nature of this compound and its isomers, such as thiophene-2,5-dicarboxylic acid, makes them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). vulcanchem.comresearchgate.net MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis.

The geometry and functionality of the thiophene-based dicarboxylate linker play a crucial role in determining the structure and properties of the resulting MOF. Researchers have successfully synthesized a variety of MOFs using thiophene-dicarboxylic acids and different metal ions (e.g., Zn(II), Cd(II), Sr(II)). google.comvulcanchem.comresearchgate.net These MOFs have shown interesting properties, such as luminescence sensing of environmental contaminants and catalytic activity for CO2 fixation. vulcanchem.com The thiophene moiety within the MOF structure can also contribute to the material's electronic properties and its ability to interact with guest molecules.

| MOF System | Components | Key Properties/Applications | Reference |

| Zn(II) and Cd(II) MOFs | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) and ancillary ligands. | Luminescent sensing of Hg(II), Cu(II), Cr(VI), and salicylaldehyde; pesticide removal. | vulcanchem.com |

| Strontium-based MOF | Sr(II) and thiophene-2,5-dicarboxylic acid. | Dielectric bistability. | researchgate.net |

| Zinc-based MOF | Zn(II), thiophene-2,5-dicarboxylic acid, and melamine. | Hierarchical pores; efficient catalyst for CO2 fixation with epoxides at room temperature. |

Role in Catalysis Research and Development

While direct catalytic applications of this compound itself are not extensively reported, its derivatives play a significant role in catalysis research, primarily through their use as ligands for metal-based catalysts and as precursors for organocatalysts.

The carboxylic acid groups of this compound can coordinate to metal centers, making it a potential ligand for the synthesis of metal complexes with catalytic activity. The thiophene ring can also influence the electronic environment of the metal center, thereby modulating its catalytic properties. For instance, rhodium (II) carboxylates have been used as catalysts in the synthesis of thiophene malonic esters from thiophene and diazo compounds. vulcanchem.com

In the field of organocatalysis, which utilizes small organic molecules as catalysts, thiophene-containing scaffolds are of growing interest. While not directly synthesized from this compound, the broader family of thiophene derivatives is being explored for its potential in asymmetric catalysis. For example, proline derivatives, a cornerstone of organocatalysis, can be modified with thiophene moieties to fine-tune their catalytic activity and selectivity in various organic transformations. mdpi.com The development of synthetic routes to functionalized thiophenes, for which this compound can be a starting material, is therefore crucial for advancing this area of research.

| Catalyst Type | Precursor/Derivative | Catalytic Application | Reference |

| Rhodium (II) Carboxylate Catalyst | Not directly from this compound, but used in its synthesis. | Synthesis of thiophene 2- and 3-malonic and acetic acids and esters. | vulcanchem.com |

| Metal Complexes | Thiophene-based ligands | Potential for various catalytic transformations. | researchgate.net |

| Organocatalysts | Proline derivatives (can be functionalized with thiophene) | Asymmetric aldol (B89426) reactions, Michael additions, etc. | mdpi.com |

Future Directions and Emerging Research Avenues for Thiophen 2 Yl Propanedioic Acid

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for thiophene (B33073) derivatives. nih.govresearchgate.net Future research will likely prioritize the development of highly sustainable and atom-economical methods for the synthesis of (Thiophen-2-yl)propanedioic acid. This involves moving away from traditional methods that may use harsh reagents or generate significant waste.

Current industrial syntheses of related compounds, such as thiophene-2,5-dicarboxylic acid, sometimes involve environmentally hazardous reagents like thionyl chloride. globethesis.com A key future direction will be the exploration of cleaner synthetic pathways. For instance, methods utilizing non-toxic, readily available starting materials and environmentally benign solvents like ethanol (B145695) are being investigated for the synthesis of halogenated thiophenes. nih.gov

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a central theme. primescholars.com For example, transition-metal-free syntheses of thiophenes from buta-1-enes and potassium sulfide (B99878) are being explored for their high atom economy. organic-chemistry.org Research into catalytic methods, such as those employing palladium complexes with low catalyst loading for C-H arylation of thiophenes, also represents a promising avenue for reducing waste and improving efficiency. organic-chemistry.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, will also contribute to more sustainable and atom-economical processes.

Exploration of Unprecedented Reactivity and Selectivity in Organic Transformations

This compound possesses multiple reactive sites, including the thiophene ring and the two carboxylic acid groups, making it a versatile building block for organic synthesis. numberanalytics.com Future research will delve deeper into controlling the reactivity and selectivity of this compound to access novel molecular architectures.

The thiophene ring is susceptible to electrophilic substitution, and the presence of substituents can significantly influence its reactivity. numberanalytics.comnih.gov Future studies will likely focus on exploiting these properties to achieve regioselective functionalization of the thiophene core. For instance, developing catalytic systems that can precisely control substitution at specific positions on the thiophene ring will be a key area of investigation.

Furthermore, the dicarboxylic acid functionality offers opportunities for a wide range of transformations, including esterification, amidation, and conversion to acid chlorides. These reactions can be used to incorporate the this compound moiety into larger, more complex molecules with tailored properties. researchgate.net The development of novel cyclization reactions involving the dicarboxylic acid groups and the thiophene ring could also lead to the synthesis of new heterocyclic systems with interesting biological or material properties. nih.gov

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the de novo design of molecules with specific properties and the prediction of their behavior before synthesis. kyushu-u.ac.jp In the context of this compound, advanced computational modeling will play a crucial role in several areas.

Quantum chemistry calculations can be used to understand the electronic structure of this compound and its derivatives, providing insights into their reactivity, stability, and optical and electronic properties. kyushu-u.ac.jp This knowledge can guide the design of new molecules with enhanced functionalities. For example, computational screening could be used to identify substituents that would tune the electronic properties of the thiophene ring for applications in organic electronics.

Molecular modeling techniques, such as molecular docking, can be employed to predict the interaction of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. nih.govresearchgate.net Similarly, simulations can be used to predict the packing and morphology of materials based on this compound, which is crucial for applications in organic electronics and materials science. youtube.com The integration of computational modeling with experimental work will accelerate the discovery and development of new functional molecules and materials derived from this compound.

Interdisciplinary Research at the Interface of Organic Synthesis and Material Science

The unique structural and electronic properties of thiophene-based compounds make them highly attractive for applications in materials science. researchgate.net this compound, with its combination of a π-conjugated thiophene ring and versatile carboxylic acid groups, is a promising building block for the creation of novel functional organic materials. deliuslab.comwestlake.edu.cnorgmathun.com

Future interdisciplinary research will focus on leveraging organic synthesis to create tailored materials for a variety of applications. For example, the dicarboxylic acid groups can be used as anchor points for polymerization, leading to the formation of thiophene-containing polymers with interesting electronic and optical properties. These polymers could find use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. researchgate.netgoogle.com

The ability to functionalize the thiophene ring and modify the carboxylic acid groups allows for fine-tuning of the material's properties. This could lead to the development of "smart" materials that respond to external stimuli, such as light or changes in pH. The interface of organic synthesis and materials science will be a fertile ground for innovation, with this compound serving as a key molecular component in the design and creation of the next generation of advanced materials. youtube.comdeliuslab.com

Q & A

Basic: What are the optimal synthetic routes and purification methods for (Thiophen-2-yl)propanedioic acid?

Methodological Answer:

Synthesis typically involves coupling thiophene derivatives with propanedioic acid precursors. For example, condensation reactions between thiophen-2-yl Grignard reagents and diethyl malonate (a propanedioic acid derivative) under anhydrous conditions, followed by hydrolysis, yield the target compound . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR (¹H/¹³C): Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and malonate carboxyl groups (δ 12–14 ppm for carboxylic protons). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- FT-IR: Identify carboxylic O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 199 (calculated for C₇H₆O₄S) .

Advanced: How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These predict reactivity sites (e.g., carboxyl groups for nucleophilic attacks) and stability under varying pH. Compare computed IR spectra with experimental data to validate accuracy .

Advanced: What mechanistic insights exist for its role in enzyme inhibition?

Methodological Answer:

Similar to malonic acid (propanedioic acid), this compound may act as a competitive inhibitor of succinate dehydrogenase (Complex II) in mitochondrial electron transport chains. Kinetic assays (e.g., Lineweaver-Burk plots) quantify inhibition constants (Kᵢ). Mutagenesis studies can identify binding residues (e.g., Arg-297 in E. coli SDH) . Thiophene’s aromaticity may enhance binding via π-π interactions with enzyme active sites .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods (BS/EN 14175 compliant) to limit inhalation exposure .

- PPE: Nitrile gloves (EN 374 standard), safety goggles, and lab coats .

- Spill Management: Neutralize acidic spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Advanced: How does its structure influence bioactivity in drug discovery?

Methodological Answer:

The thiophene moiety enhances lipophilicity, improving membrane permeability in cell-based assays (e.g., Caco-2 models). Carboxyl groups allow derivatization into prodrugs (e.g., esterification). Screen for anti-inflammatory activity via COX-2 inhibition (ELISA) or antimicrobial efficacy using MIC assays against S. aureus and E. coli .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer:

Discrepancies arise from solvent polarity and pH. Perform systematic solubility studies:

- pH-Dependent Solubility: Use buffered solutions (pH 2–10) with UV-Vis quantification (λmax ~260 nm).

- Co-solvency: Test DMSO/water mixtures (10–90% v/v) to identify optimal formulations for biological assays .

Advanced: What strategies validate its metabolic stability in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.